molecular formula C8H2Br2N2 B12502627 3,6-Dibromophthalonitrile

3,6-Dibromophthalonitrile

Cat. No.: B12502627
M. Wt: 285.92 g/mol
InChI Key: BPQOZZWMISNVKN-UHFFFAOYSA-N
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Description

3,6-Dibromophthalonitrile is an organic compound with the molecular formula C8H2Br2N2. It is a derivative of phthalonitrile, where two bromine atoms are substituted at the 3 and 6 positions of the benzene ring.

Preparation Methods

3,6-Dibromophthalonitrile can be synthesized through several methods. One common synthetic route involves the bromination of 3,6-dihydroxyphthalonitrile using triphenylphosphine dibromide as the bromation reagent . Another method involves the oxidative bromination of 4,5-diaminophthalonitrile using in situ generated hypobromic acid . These methods typically yield the target compound under mild conditions, with varying degrees of efficiency.

Chemical Reactions Analysis

3,6-Dibromophthalonitrile undergoes several types of chemical reactions, including substitution and coupling reactions. For example, it can react with nucleophiles to form substituted derivatives. Common reagents used in these reactions include triphenylphosphine dibromide and hypobromic acid . The major products formed from these reactions depend on the specific reagents and conditions used, but they often include various substituted phthalonitrile derivatives.

Scientific Research Applications

3,6-Dibromophthalonitrile has several scientific research applications. It is used in the synthesis of phthalocyanines, which are important materials in organic electronics, such as organic light-emitting diodes (OLEDs) and photovoltaic cells . Additionally, it is used in the preparation of compounds with high dipole moments, which are valuable in nonlinear optics and ferroelectrics . The compound’s unique properties make it a valuable building block in the development of advanced materials for various technological applications.

Mechanism of Action

The mechanism by which 3,6-Dibromophthalonitrile exerts its effects is primarily through its ability to participate in various chemical reactions, leading to the formation of complex organic molecules. The bromine atoms in the compound make it highly reactive, allowing it to undergo substitution and coupling reactions with ease. These reactions often involve the formation of new carbon-bromine or carbon-nitrogen bonds, which are crucial in the synthesis of advanced materials .

Comparison with Similar Compounds

Properties

Molecular Formula

C8H2Br2N2

Molecular Weight

285.92 g/mol

IUPAC Name

3,6-dibromobenzene-1,2-dicarbonitrile

InChI

InChI=1S/C8H2Br2N2/c9-7-1-2-8(10)6(4-12)5(7)3-11/h1-2H

InChI Key

BPQOZZWMISNVKN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1Br)C#N)C#N)Br

Origin of Product

United States

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